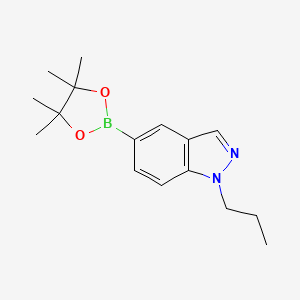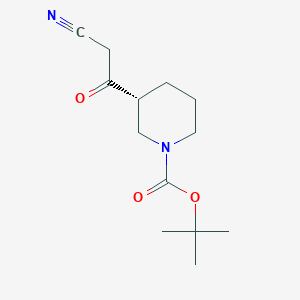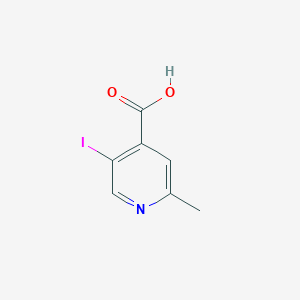
5-Iodo-2-methylpyridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-2-methylisonicotinic acid is an organic compound that belongs to the class of halogenated pyridine derivatives It features an iodine atom at the 5-position and a methyl group at the 2-position on the isonicotinic acid framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methylisonicotinic acid typically involves the iodination of 2-methylisonicotinic acid. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid under reflux conditions to ensure complete iodination.
Industrial Production Methods: In an industrial setting, the production of 5-Iodo-2-methylisonicotinic acid can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety during the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Iodo-2-methylisonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride or oxidizing agents like potassium permanganate.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed:
Substitution Reactions: Derivatives with different functional groups replacing the iodine atom.
Oxidation and Reduction: Alcohols, carboxylate salts, or other oxidized forms.
Coupling Reactions: Biaryl compounds or other complex organic molecules.
Applications De Recherche Scientifique
5-Iodo-2-methylisonicotinic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Material Science: This compound is employed in the synthesis of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in various organic synthesis processes.
Mécanisme D'action
The mechanism of action of 5-Iodo-2-methylisonicotinic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The presence of the iodine atom can enhance its binding affinity and selectivity towards these targets, leading to improved therapeutic efficacy.
Comparaison Avec Des Composés Similaires
Isonicotinic Acid: Lacks the iodine and methyl groups, making it less reactive in certain chemical reactions.
2-Methylisonicotinic Acid:
5-Iodoisonicotinic Acid: Similar but lacks the methyl group, which can influence its chemical properties and biological activities.
Uniqueness: 5-Iodo-2-methylisonicotinic acid is unique due to the presence of both the iodine and methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require specific structural features.
Propriétés
Numéro CAS |
88482-18-2 |
|---|---|
Formule moléculaire |
C7H6INO2 |
Poids moléculaire |
263.03 g/mol |
Nom IUPAC |
5-iodo-2-methylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H6INO2/c1-4-2-5(7(10)11)6(8)3-9-4/h2-3H,1H3,(H,10,11) |
Clé InChI |
DWSKCYQLZAUJCV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=N1)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


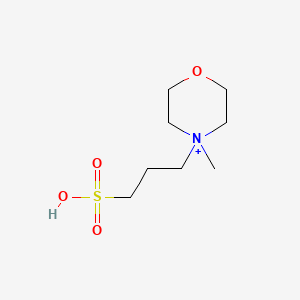
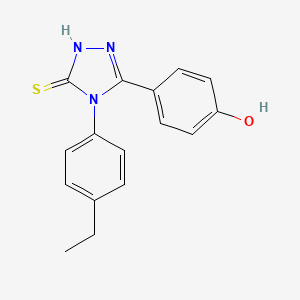
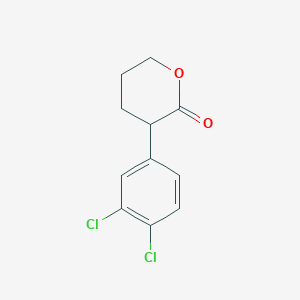
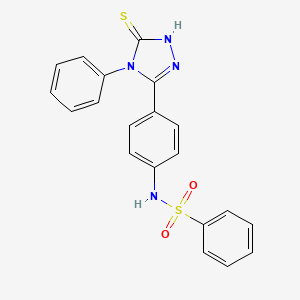
![6-(1-Hydroxyethylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B11763024.png)
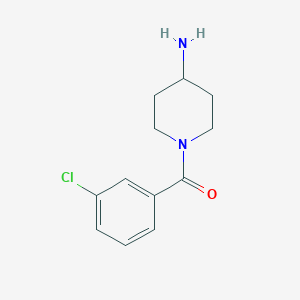
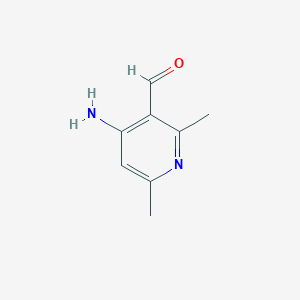
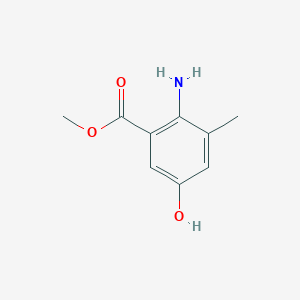
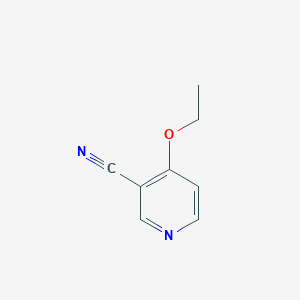
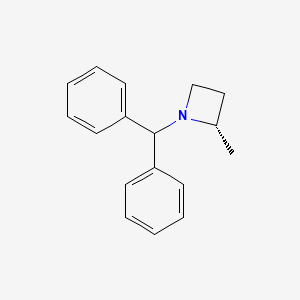
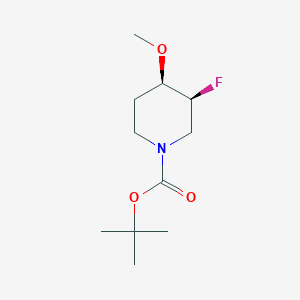
![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride](/img/structure/B11763066.png)
